9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)
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Overview
Description
The compound 9,9’-(5-(6-([1,1’-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic molecule that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability .
Preparation Methods
The synthesis of 9,9’-(5-(6-([1,1’-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole) involves multiple steps, typically starting with the preparation of the carbazole moiety. One common method for synthesizing carbazole derivatives is through the Ullmann reaction, which involves the coupling of aryl halides with amines in the presence of a copper catalyst . The reaction conditions often require high temperatures and inert atmospheres to prevent oxidation . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
9,9’-(5-(6-([1,1’-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole): undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9,9’-(5-(6-([1,1’-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole) involves its ability to facilitate efficient energy transfer and charge transport. The carbazole moiety provides a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity in OLEDs . The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient regions within the organic electronic devices .
Comparison with Similar Compounds
Similar compounds to 9,9’-(5-(6-([1,1’-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole) include:
4,4’-Bis(carbazol-9-yl)biphenyl: Known for its high hole mobility and use in OLEDs.
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Known for its good environmental stability and photoconductivity.
These compounds share similar structural features and applications but differ in their specific electronic properties and stability.
Properties
Molecular Formula |
C52H34N4 |
---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
9-[3-carbazol-9-yl-5-[2-phenyl-6-(4-phenylphenyl)pyrimidin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C52H34N4/c1-3-15-35(16-4-1)36-27-29-37(30-28-36)46-34-47(54-52(53-46)38-17-5-2-6-18-38)39-31-40(55-48-23-11-7-19-42(48)43-20-8-12-24-49(43)55)33-41(32-39)56-50-25-13-9-21-44(50)45-22-10-14-26-51(45)56/h1-34H |
InChI Key |
BQFIIADCVFHAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origin of Product |
United States |
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